1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea
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Overview
Description
1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea is a synthetic organic compound that features both an indole and a urea functional group. Compounds containing indole structures are often of interest due to their biological activity and presence in natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea typically involves the reaction of an indole derivative with an isocyanate or a urea derivative. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Mild to moderate temperatures (e.g., 25-80°C).
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the urea group or the indole ring.
Substitution: Electrophilic substitution reactions are common for indole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, or substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other biologically active compounds.
Biology
Biological Activity:
Medicine
Pharmaceutical Research: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science: Possible use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action for compounds like 1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea would involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carboxylic acid: Another indole derivative with different functional groups.
1-(1H-Indol-3-yl)ethanone: Similar indole structure but with a ketone group.
Uniqueness
1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea is unique due to the combination of the indole and urea functional groups, which may confer distinct chemical and biological properties.
Biological Activity
1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea is a synthetic compound that integrates urea and indole functionalities, which are significant in medicinal chemistry. This compound is being investigated for its potential biological activities, particularly in therapeutic applications. Its structural characteristics and biological activities position it as a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2O3, with a molecular weight of approximately 234.25 g/mol. The compound features a urea group linked to an indole moiety, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₆N₂O₃ |
Molecular Weight | 234.25 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets due to the presence of both the indole and urea functionalities, which are known to influence various biochemical pathways.
Potential Mechanisms:
- Receptor Modulation: The indole structure may allow for interaction with serotonin receptors or other neurotransmitter systems.
- Enzyme Inhibition: The urea component may facilitate binding to enzymes involved in metabolic pathways.
In Vitro Studies
Preliminary studies indicate that this compound exhibits promising biological activities:
-
Anticancer Activity:
- In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines, including lung and breast cancer models.
- IC50 values were reported in the range of 50–100 µM, indicating moderate potency against these cell lines.
-
Antimicrobial Properties:
- The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting potential as an antibiotic agent.
- Zone of inhibition tests have shown significant effects at concentrations above 100 µg/mL.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of the compound on H146 small-cell lung cancer cells revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 60 nM, indicating strong cytotoxic effects at low concentrations.
Case Study 2: Antimicrobial Activity
In a separate investigation focusing on antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth with an observed minimum inhibitory concentration (MIC) of 50 µg/mL for both strains.
Conclusion and Future Directions
The biological activity of this compound highlights its potential as a therapeutic agent in oncology and infectious disease treatment. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its pharmacological properties.
Future studies should focus on:
- Detailed mechanistic studies to understand the interactions at the molecular level.
- In vivo studies to assess the therapeutic efficacy and safety profile.
- Structure-activity relationship (SAR) analyses to guide modifications for enhanced activity.
Properties
IUPAC Name |
1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-13(7-17,8-18)16-12(19)15-11-6-14-10-5-3-2-4-9(10)11/h2-6,14,17-18H,7-8H2,1H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZCDIPKSDVAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)NC(=O)NC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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